4-Amino-5-propyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-5-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-4-5(8)6(7(9)12)11-10-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBHFQBCBGCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of hydrazine with a suitable alkyne under palladium-catalyzed conditions to form the pyrazole ring . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
4-Amino-5-propyl-1H-pyrazole-3-carboxamide exhibits a range of biological activities, making it a focus of research in drug development.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-amino compounds, show promising antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These compounds target bacterial DNA gyrase and topoisomerase IV, suggesting their potential use as novel antibiotics .
Anticancer Properties
Studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds similar to this compound have been identified with low micromolar IC50 values against various tumor cell lines. This suggests their potential as anticancer agents by disrupting the mitotic spindle formation during cell division .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, certain compounds have been shown to reduce microglial activation and astrocyte proliferation in models of neuroinflammation, indicating their applicability in treating neurodegenerative diseases like Alzheimer's .
Agricultural Applications
The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide. Pyrazole derivatives can act as growth regulators or protectants against pests due to their biochemical activity.
Herbicidal Activity
Research indicates that specific pyrazole compounds can inhibit the growth of weeds without affecting crop yield. This selectivity is attributed to their mechanism of action at the cellular level, which disrupts metabolic pathways in target plants .
Industrial Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals, including sildenafil (Viagra). Its role as a building block in organic synthesis highlights its importance in pharmaceutical manufacturing.
Synthesis of Sildenafil
The compound is utilized in the preparation of intermediates for sildenafil production through environmentally friendly methods that enhance yield and reduce waste . The synthesis process involves several steps where 4-amino derivatives are crucial for achieving the desired pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-propyl-1H-pyrazole-3-carboxamide is primarily related to its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis . By inhibiting PDE5, sildenafil increases blood flow to the penis, helping to achieve and maintain an erection .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Methyl Substitution: The addition of a methyl group at position 1 (CAS 247583-78-4) increases molecular weight by ~14 Da compared to the unmethylated parent compound.
- Halogen Effects : Chlorine substitution (e.g., 5-CHLORO derivatives) increases molecular weight and may enhance binding affinity to hydrophobic enzyme pockets .
- Regulatory Compliance : Methylated derivatives are often prioritized as reference standards due to their stability and compliance with pharmacopeial guidelines .
Physicochemical Comparison
| Property | This compound | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE |
|---|---|---|---|
| LogP (Predicted) | ~1.2 | ~1.8 | ~3.1 |
| Solubility (Water) | Moderate | Low | Very Low |
| Thermal Stability | Stable up to 200°C | Stable up to 220°C | Stable up to 180°C |
Notes:
Biological Activity
4-Amino-5-propyl-1H-pyrazole-3-carboxamide (APPC) is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a detailed overview of the biological activity of APPC, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H14N4O, with a molecular weight of 174.23 g/mol. The structure features a pyrazole ring substituted with an amino group and a propyl chain, contributing to its unique biological profile.
1. Anticancer Activity
APPC has shown promising anticancer properties in various studies. The compound exhibits significant cytotoxic effects against several cancer cell lines, as summarized in Table 1.
In a study by Bouabdallah et al., APPC derivatives demonstrated substantial inhibition of cell proliferation, suggesting potential as an effective anticancer agent.
2. Anti-inflammatory Activity
The anti-inflammatory effects of APPC have been investigated in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo.
In a study examining the effects of pyrazole derivatives on LPS-induced inflammation, APPC exhibited a significant reduction in TNF-alpha release, indicating its potential as an anti-inflammatory agent ( ).
3. Antimicrobial Activity
APPC also displays antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment ( ).
The mechanisms underlying the biological activities of APPC involve multiple pathways:
- Anticancer Mechanism : APPC is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints ( ).
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators ( ).
- Antimicrobial Mechanism : APPC disrupts microbial cell membranes and interferes with metabolic pathways essential for pathogen survival ( ).
Case Studies
Several case studies highlight the effectiveness of APPC in preclinical settings:
- Study on MCF7 Cells : A recent study demonstrated that APPC significantly inhibited MCF7 cell proliferation with an IC50 value of 3.79 µM, suggesting strong potential for breast cancer treatment ( ).
- Inflammation Model : In a murine model of inflammation induced by LPS, APPC treatment led to reduced microglial activation and decreased levels of pro-inflammatory cytokines ( ).
Q & A
Q. What are the recommended synthetic routes for 4-Amino-5-propyl-1H-pyrazole-3-carboxamide, and how can purity be validated?
The synthesis typically involves cyclocondensation of β-ketoamides with hydrazine derivatives. For example, analogs like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6) are synthesized via multi-step processes starting from substituted alcohols or amines . To validate purity, use HPLC (High-Performance Liquid Chromatography) with UV detection and confirm structural integrity via -NMR and -NMR. Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, requiring independent validation using internal standards and spiked samples .
Q. What solvent systems are optimal for solubilizing this compound in experimental settings?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for dissolution. For aqueous compatibility, use mixtures with ethanol or methanol (e.g., 70:30 water:ethanol). Stability testing under varying pH (4–9) is critical, as protonation of the amino group may affect solubility. Storage at –20°C with desiccants is advised to prevent hydrolysis, as seen in related pyrazole-carboxamides .
Q. How should researchers address discrepancies in reported spectral data for this compound?
Cross-reference with synthesized analogs (e.g., 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride, CAS 247584-10-7) and validate using high-resolution mass spectrometry (HRMS). If commercial data are unavailable (e.g., Sigma-Aldrich products), replicate synthesis and compare with literature values for key functional groups (e.g., NH at ~6.5 ppm in -NMR) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reactions?
Use quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways, focusing on nucleophilic attack at the carboxamide group. Tools like ICReDD’s reaction path search algorithms integrate experimental and computational data to optimize conditions (e.g., solvent, catalyst) for regioselective modifications . For docking studies, parameterize the compound using molecular mechanics force fields (e.g., AMBER) to assess binding to targets like phosphodiesterases .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Systematically vary substituents at the 5-propyl and 4-amino positions. For example:
- Replace the propyl group with isobutyl (see CAS 1093415-88-3) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole ring to modulate electron density.
Evaluate bioactivity using enzyme inhibition assays (e.g., PDE5) and correlate with computed electronic parameters (HOMO-LUMO gaps, Mulliken charges) .
Q. What experimental designs are effective for optimizing reaction yields in scaled-up synthesis?
Apply factorial design (e.g., 2 factorial) to screen variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). For the cyclocondensation step, a central composite design (CCD) can model non-linear effects. Prioritize factors using Pareto charts and confirm optimal conditions with response surface methodology (RSM) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Validate assay protocols : Use positive controls (e.g., sildenafil for PDE5 inhibition) and replicate under standardized conditions (pH 7.4, 37°C).
- Assess metabolic stability : Incubate with liver microsomes to identify degradation products that may interfere with activity measurements.
- Cross-reference analogs : Compare with structurally validated compounds like 4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-03-9) to isolate substituent-specific effects .
Methodological Notes
- Data Collection : For novel derivatives, report values (TLC), melting points, and IR spectra (e.g., C=O stretch at ~1650 cm) alongside biological data.
- Safety : Handle under inert atmospheres (N) to prevent oxidation of the amino group. Use PPE for pyrazole derivatives due to potential mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
